PyBroP

Description

Properties

IUPAC Name |

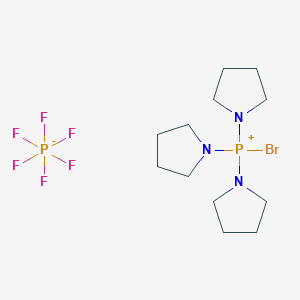

bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKRMWNZYOIJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrF6N3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369781 | |

| Record name | PyBroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132705-51-2 | |

| Record name | PyBroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of PyBroP in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. This is particularly true when synthesizing "difficult" sequences, which may include sterically hindered amino acids, N-methylated residues, or sequences prone to aggregation. Among the arsenal (B13267) of available coupling reagents, Bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP) has emerged as a powerful tool, renowned for its high reactivity and efficacy in overcoming these challenging couplings. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a comparison of its performance with other common coupling reagents, detailed experimental protocols, and a discussion of potential side reactions.

Core Mechanism of Action

This compound is a phosphonium (B103445) salt-based coupling reagent that facilitates the formation of an amide bond between a carboxylic acid and an amine. Its mechanism of action is distinct from that of carbodiimides and many other phosphonium and uronium/aminium reagents, such as PyBOP, HBTU, and HATU, which typically proceed through an activated ester intermediate (e.g., HOBt or HOAt esters).

The key to this compound's high reactivity lies in its direct activation of the carboxylic acid to form a highly reactive acylphosphonium species. The proposed mechanism is as follows:

-

Formation of the Acylphosphonium Cation: The carboxylate anion, generated by the action of a tertiary base (typically N,N-diisopropylethylamine, DIPEA), attacks the phosphorus atom of this compound. This results in the displacement of a bromide ion and the formation of a highly electrophilic acyloxyphosphonium cation.

-

Nucleophilic Attack by the Amine: The free amine of the N-terminally deprotected amino acid or peptide chain then acts as a nucleophile, attacking the carbonyl carbon of the activated acylphosphonium intermediate.

-

Peptide Bond Formation and Byproduct Generation: This nucleophilic attack leads to the formation of the desired peptide bond and the release of tris(pyrrolidino)phosphine oxide as a byproduct.

This direct activation pathway, bypassing the formation of a less reactive activated ester, is what endows this compound with its superior efficacy in coupling sterically hindered and N-methylated amino acids.[1][2]

Performance and Applications

This compound consistently demonstrates superior performance in challenging peptide synthesis scenarios where other reagents may falter.

Coupling of Sterically Hindered Amino Acids

The direct formation of the highly reactive acylphosphonium intermediate makes this compound particularly effective for coupling sterically demanding amino acids such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid). Conventional reagents that form bulkier activated esters can struggle to overcome the steric hindrance, leading to incomplete coupling and low yields.

Synthesis of N-Methylated Peptides

N-methylated amino acids are notoriously difficult to couple due to the increased steric bulk and reduced nucleophilicity of the secondary amine. This compound has been shown to be highly efficient in these cases, providing significantly higher yields compared to reagents like PyBOP.[2]

Quantitative Data and Comparative Analysis

While comprehensive head-to-head comparisons across a wide range of "difficult" sequences are not always available in a single study, the existing literature provides valuable quantitative insights into the performance of this compound relative to other common coupling reagents.

| Coupling Reagent | Coupling Scenario | Yield (%) | Racemization (%) | Reference |

| This compound | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | Not Reported | [3] |

| HBTU | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | Not Reported | [3] |

| Pivaloyl Mixed Anhydride | Boc-Phe-(NMe)Aib-Phe-OBzl | < 10 | Not Reported | [3] |

| PyBOP | Z-Val-MeVal-OMe | 11 | Not Reported | [4] |

| This compound | Z-Val-MeVal-OMe | 70 | Not Reported | [4] |

| PyBOP | H-Ala-AzAla-Phe-NH2 | Incomplete (Yield ~0.65) | Not Reported | [5] |

| HATU | H-Ala-AzAla-Phe-NH2 | Nearly Complete | Not Reported | [5] |

| PyBOP | Fmoc-Phe coupling | Not Reported | 4.3 | [3] |

| HATU | Fmoc-Phe coupling | Not Reported | 0.8 | [3] |

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

Resin with N-terminally deprotected peptide

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and this compound (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the pre-activated solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: After the coupling reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol for Coupling N-Methylated Amino Acids

When coupling N-methylated amino acids, extended coupling times and sometimes double coupling are necessary.

Procedure:

-

Follow the general SPPS protocol (5.1).

-

For the coupling step, use a 2-fold excess of the Fmoc-N-methyl amino acid and this compound, and a 4-fold excess of DIPEA.

-

Allow the coupling reaction to proceed for at least 4 hours.

-

After the initial coupling, wash the resin with DMF and perform a second coupling with fresh reagents for another 4 hours to ensure maximum incorporation.

Potential Side Reactions and Mitigation Strategies

While this compound is a highly effective coupling reagent, it is essential to be aware of potential side reactions to optimize peptide synthesis outcomes.

Racemization

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This is more likely to occur with prolonged activation times. Due to its high reactivity, this compound generally leads to rapid coupling, which can minimize the time the activated amino acid exists in a state susceptible to racemization. However, for particularly sensitive amino acids or during segment condensation, the risk of racemization should be considered.

Mitigation Strategies:

-

Minimize pre-activation time: Add the amine component as quickly as possible after activation.

-

Use a weaker base: In some cases, a less hindered or weaker base than DIPEA may reduce the rate of oxazolone (B7731731) formation.

-

Lower the temperature: Performing the coupling at a reduced temperature can decrease the rate of racemization.

Pyrrolidide Formation

A known side reaction associated with phosphonium reagents containing pyrrolidino moieties, including this compound, is the formation of a pyrrolidide adduct with the activated carboxylic acid. This occurs when small amounts of pyrrolidine (B122466) are present as an impurity in the reagent.

Mitigation Strategy:

-

Use high-purity this compound: Sourcing the reagent from a reputable supplier that guarantees low levels of pyrrolidine contamination is crucial.

Conclusion

This compound stands out as a highly effective and versatile coupling reagent in peptide synthesis, particularly for overcoming the challenges associated with sterically hindered and N-methylated amino acids. Its unique mechanism of action, proceeding through a highly reactive acylphosphonium intermediate, provides a distinct advantage over many other commonly used reagents. By understanding its mechanism, being aware of potential side reactions, and employing optimized protocols, researchers, scientists, and drug development professionals can leverage the power of this compound to successfully synthesize complex and "difficult" peptide sequences with high efficiency and purity.

References

PyBroP (Bromotripyrrolidinophosphonium Hexafluorophosphate): A Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, commonly known as PyBroP, is a highly efficient phosphonium salt-based coupling reagent used extensively in organic synthesis. It is particularly valued for its ability to facilitate the formation of amide bonds, a critical step in peptide synthesis and the creation of numerous pharmaceuticals and complex organic molecules.[1][2] this compound was developed as a safer alternative to the BOP reagent, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3]

This reagent has demonstrated exceptional efficacy in coupling sterically hindered and N-methylated amino acids, which are notoriously challenging for standard coupling agents.[4][5][6][7] Its stability, solubility in common organic solvents, and ability to promote rapid reactions with minimal racemization make it an invaluable tool in modern synthetic chemistry.[4][8] This guide provides an in-depth overview of this compound's chemical structure, properties, mechanism of action, applications, and detailed experimental protocols.

Chemical Structure and Properties

This compound is a stable, white to off-white crystalline powder.[3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | [5][9] |

| Synonyms | Bromotripyrrolidinophosphonium hexafluorophosphate | [3][8][10] |

| CAS Number | 132705-51-2 | [3][8][9][10] |

| Molecular Formula | C₁₂H₂₄BrF₆N₃P₂ | [3][8][9][10] |

| Molecular Weight | 466.18 g/mol | [3][8][9][10] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | >100 °C | [4][11] |

| Solubility | Soluble in DMF (0.4 g/mL), DCM, and other common peptide coupling solvents. Moderately soluble in water. | [4][8] |

| Storage | Store in a cool (2-8°C), dry place. Moisture sensitive. | [3][4][5][11] |

Mechanism of Action in Amide Bond Formation

The primary function of this compound is to activate a carboxylic acid for nucleophilic attack by an amine, leading to the formation of an amide bond. The reaction proceeds through a multi-step mechanism, which is crucial for its high efficiency, especially with challenging substrates.

The generally accepted mechanism is as follows:

-

Deprotonation of the Carboxylic Acid : A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), abstracts the acidic proton from the carboxylic acid to form a more nucleophilic carboxylate anion.

-

Formation of the Acyloxyphosphonium Intermediate : The carboxylate anion attacks the electrophilic phosphorus atom of this compound. This results in the displacement of the bromide ion and the formation of a highly reactive acyloxyphosphonium salt intermediate.

-

Nucleophilic Attack by the Amine (Aminolysis) : The amine nucleophile attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.

-

Formation of the Amide Bond : The resulting tetrahedral intermediate collapses, forming the stable amide bond and releasing tris(pyrrolidino)phosphine oxide as a byproduct.[4]

Unlike its predecessor BOP, this compound does not generate the highly toxic and carcinogenic byproduct HMPA.[3]

Applications in Synthesis

Peptide Synthesis

This compound is a premier coupling reagent for both solution-phase and solid-phase peptide synthesis (SPPS).[6] Its main advantage lies in its ability to efficiently couple amino acids that are sterically hindered, such as α,α-disubstituted amino acids (e.g., Aib), and N-methylated amino acids.[7][8] These types of couplings are often slow and low-yielding with other reagents. This compound provides excellent yields and minimal epimerization, preserving the stereochemical integrity of the product.[4][8]

Broader Synthetic Applications

Beyond peptide synthesis, this compound's utility extends to the synthesis of a wide range of organic compounds containing amide functionalities, including pharmaceuticals, agrochemicals, and novel materials.[1][2] Furthermore, it can be used to activate the C-OH bonds of heterocycles, generating phosphonium salts that can participate in cross-coupling reactions, such as the Sonogashira coupling.[1] This expands its utility for functionalizing complex heterocyclic frameworks.[1]

Experimental Protocols

The following are detailed methodologies for common applications of this compound in chemical synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Amino Acids

This protocol details a standard procedure for coupling an N-methylated amino acid onto a resin-bound peptide.

Materials:

-

N-terminally deprotected peptide-resin

-

Fmoc-N-methyl-amino acid (2.0 eq. based on resin substitution)

-

This compound (2.0 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Standard filtration and washing apparatus for SPPS

Procedure:

-

Resin Preparation : Start with the N-terminally deprotected peptide-resin. Swell the resin in the chosen solvent (e.g., DCM, 10 mL/g of resin).[3]

-

Activation Solution : In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (2.0 eq.) and this compound (2.0 eq.) in DCM or DMF.[3]

-

Coupling Reaction : Add the activation solution to the swollen resin. Cool the reaction vessel to 0 °C in an ice bath.[3]

-

Base Addition : Add DIPEA (6.0 eq.) to the reaction mixture.[3]

-

Reaction Incubation : Mix the suspension for 1 minute at 0 °C, then allow it to warm to room temperature and continue mixing for 1-2 hours.[3]

-

Monitoring : Monitor the reaction for completion using a suitable test (e.g., bromophenol blue test for secondary amines, as the Kaiser test is not reliable for N-methylated amines).

-

Washing : Once the reaction is complete, filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.[3]

-

Next Cycle : The resin is now ready for the next deprotection and coupling cycle.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. Coupling N-methylated amino acids using this compound and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]

- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

The Efficacy and Utility of PyBOP in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, commonly known as PyBOP, has established itself as a cornerstone coupling reagent in the field of organic chemistry, particularly in the intricate process of peptide synthesis. Its widespread adoption stems from its high efficiency, rapid reaction kinetics, and a favorable safety profile compared to its predecessors. This technical guide provides an in-depth exploration of PyBOP, encompassing its core mechanism, quantitative performance data, detailed experimental protocols, and broader applications beyond peptide chemistry.

Core Principles and Mechanism of Action

PyBOP is a phosphonium (B103445) salt-based coupling reagent that facilitates the formation of amide bonds between a carboxylic acid and an amine.[1] Its mechanism of action involves the activation of the carboxylic acid group, rendering it more susceptible to nucleophilic attack by the amine. This process is significantly more efficient than many other methods and minimizes the risk of racemization, a critical consideration in peptide synthesis.[2][3]

The key steps in PyBOP-mediated coupling are:

-

Carboxylic Acid Activation: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[4]

-

Formation of an Activated Intermediate: The carboxylate anion reacts with PyBOP to form a highly reactive acyloxyphosphonium salt intermediate.[5]

-

In-situ Generation of an Active Ester: This intermediate then reacts with 1-hydroxybenzotriazole (B26582) (HOBt), which is intrinsically part of the PyBOP salt, to generate a more stable and highly reactive HOBt active ester.[4]

-

Nucleophilic Attack and Amide Bond Formation: The amine component then attacks the carbonyl carbon of the HOBt active ester, leading to the formation of the desired amide bond and the release of HOBt.[4]

A significant advantage of PyBOP is that it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), which is a major drawback of its predecessor, the BOP reagent.[6] The byproduct of PyBOP, tris(pyrrolidino)phosphine oxide, is considered to be non-carcinogenic.[6]

Figure 1: Reaction mechanism of PyBOP-mediated amide bond formation.

Quantitative Performance Data

The efficacy of a coupling reagent is best assessed through quantitative data on yield, purity, and reaction times. The following tables summarize the performance of PyBOP in various contexts, providing a comparative perspective.

Table 1: Comparison of PyBOP and HATU in the Synthesis of a Difficult Peptide Sequence (Acyl Carrier Protein 65-74)

| Performance Metric | PyBOP | HATU | Key Findings |

| Crude Peptide Purity | Lower purity with additional impurities observed. Performance was particularly poor at shorter coupling times for this difficult sequence. | High purity, comparable to other highly efficient reagents like HCTU. | In the synthesis of the difficult ACP(65-74) fragment, HATU consistently outperforms PyBOP in terms of the purity of the crude product. |

| Coupling Efficiency | Generally effective for standard peptide synthesis. However, it may be less efficient for sterically hindered amino acids or difficult sequences, especially with shorter reaction times. | Highly efficient, even for challenging couplings, including N-methylated amino acids. | HATU demonstrates superior coupling efficiency, particularly for synthetically challenging peptides. |

| Racemization | While generally low, the risk of racemization can increase with prolonged coupling times. | Reacts faster with less epimerization during coupling compared to many other reagents. | HATU's rapid kinetics contribute to a lower risk of racemization. |

| Side Reactions | Less prone to side reactions at the N-terminus of the peptide. | Can cause guanidinylation of the N-terminal amine if used in excess, which caps (B75204) the peptide chain and prevents further elongation. | PyBOP offers an advantage in preventing N-terminal capping side reactions. |

This data is compiled from a comparative study and highlights the importance of reagent selection based on the specific peptide sequence.

Table 2: Yields of Peptide-Oligonucleotide Conjugate Synthesis

| Coupling Reagent | Solvent | Supporting Media | Reaction Time (h) | Yield (%) |

| PyBOP | DMF | Sepharose | 16 | 4 |

| PyBOP | DMF | Sepharose | 2 | 4 |

| HBTU | DMF | Sepharose | 16 | 0 |

| DMTMM | Water | Sepharose | 16 | 15 |

| EDC | Water | Sepharose | 16 | 24 |

| DMTMM | Water | Solution | 16 | 50 |

| EDC | Water | Solution | 16 | 95 |

This table, adapted from a study on peptide-oligonucleotide conjugates, shows that while PyBOP is effective in standard peptide synthesis, other reagents may be more suitable for specific applications like bioconjugation in aqueous environments.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide standardized procedures for using PyBOP in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-based)

This protocol outlines a typical cycle for the addition of a single amino acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

PyBOP (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N-terminal deprotected peptide-resin

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine (B6355638) in DMF

Procedure:

-

Resin Swelling: Swell the deprotected peptide-resin in anhydrous DMF for at least 30 minutes.[1]

-

Fmoc-Deprotection:

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid and PyBOP in anhydrous DMF.[1]

-

Add DIPEA to the amino acid/PyBOP solution and agitate for 2-5 minutes to pre-activate the carboxylic acid.[5]

-

Immediately add the activated amino acid solution to the swollen resin.[1]

-

Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction times may need to be extended for sterically hindered amino acids.[1]

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF again (2-3 times).[1]

-

Cleavage and Deprotection (Final Step):

-

Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours.[1]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[1]

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Figure 2: General workflow for a single cycle of Fmoc-SPPS using PyBOP.

Solution-Phase Peptide Synthesis Protocol

This protocol describes the coupling of two amino acid derivatives in solution.

Materials:

-

N-protected amino acid (1 equivalent)

-

C-protected amino acid or peptide (1.1 equivalents)

-

PyBOP (1.1 equivalents)

-

DIPEA (2.2 equivalents)

-

Anhydrous DMF or DCM

Procedure:

-

Dissolution: Dissolve the N-protected amino acid and the C-protected amino acid (or peptide) in anhydrous DMF or DCM.

-

Activation: Add PyBOP to the solution and stir for approximately 5 minutes at room temperature.[6]

-

Coupling: Add DIPEA to the reaction mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Broader Applications in Organic Synthesis

While PyBOP is renowned for its role in peptide chemistry, its utility extends to other areas of organic synthesis where efficient amide bond formation is required.

-

Synthesis of Small Molecule Drugs: Many pharmaceuticals contain amide functionalities, and PyBOP can be a valuable tool in their synthesis, offering mild reaction conditions and high yields.

-

Preparation of Nitriles: PyBOP has been shown to be an effective reagent for the dehydration of primary amides to form nitriles, a valuable transformation in organic synthesis.[8][9]

-

Macrolactamization: The formation of large cyclic structures containing an amide bond (macrolactams) is a key step in the synthesis of many natural products. PyBOP can be employed for intramolecular cyclization reactions to form these complex architectures.[6]

Conclusion

PyBOP stands as a powerful and versatile coupling reagent in the modern organic chemist's toolkit. Its high efficiency, rapid reaction kinetics, and improved safety profile have made it a preferred choice for the synthesis of peptides and other amide-containing molecules. By understanding its mechanism of action and utilizing optimized experimental protocols, researchers, scientists, and drug development professionals can effectively leverage PyBOP to advance their synthetic endeavors and contribute to the development of new therapeutics and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides [organic-chemistry.org]

- 9. peptide.com [peptide.com]

PyBroP vs. Other Phosphonium Salt Reagents: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex organic molecules, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the arsenal (B13267) of available reagents, phosphonium (B103445) salts have established themselves as a powerful class of activators for carboxylic acids in amide bond formation. This technical guide provides a detailed comparative analysis of Bromotri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP) against other widely used phosphonium and uronium salt reagents, including BOP, PyBOP, HBTU, and HATU.

Introduction to Phosphonium Salt Coupling Reagents

Phosphonium salt-based coupling reagents are renowned for their high reactivity and efficacy in promoting amide bond formation, even in challenging cases involving sterically hindered amino acids or aggregation-prone sequences.[1] Their general mechanism involves the activation of a carboxylic acid to form a highly reactive acyloxyphosphonium intermediate, which is then susceptible to nucleophilic attack by an amine.[2] This class of reagents offers significant advantages over older methods, such as carbodiimides, by often providing faster reaction times and reduced levels of racemization.[3]

The evolution of phosphonium reagents has been driven by the need for improved safety and efficiency. The first-generation reagent, BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), while effective, releases the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[4] This led to the development of safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which generates a non-carcinogenic phosphine (B1218219) oxide byproduct.[5] this compound represents a further advancement, demonstrating exceptional utility in specific, challenging coupling scenarios.[6]

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is contingent upon the specific requirements of the synthetic challenge at hand. Factors such as the steric hindrance of the amino acids, the potential for racemization, and the desired reaction kinetics all play a crucial role.

Data Presentation: Performance Comparison

The following tables summarize the available quantitative and qualitative data comparing this compound with other common phosphonium and uronium salt reagents.

Table 1: General Performance Characteristics of Common Coupling Reagents

| Reagent | Relative Reactivity | Common Applications for Difficult Couplings | Key Advantages | Potential Disadvantages |

| This compound | High | N-methylated amino acids, sterically hindered amino acids.[7] | Highly effective for particularly challenging N-methyl couplings.[6] | Can be overly reactive for standard couplings, potentially leading to side reactions; formation of oxazolones during prolonged couplings can increase racemization.[8] |

| BOP | High | General peptide synthesis. | Effective coupling, minimal dehydration of Asn and Gln. | Forms carcinogenic HMPA byproduct.[4] |

| PyBOP | Standard | General peptide synthesis, difficult sequences.[9] | Good performance for non-hindered couplings, avoids carcinogenic byproduct of BOP.[5] | Can be inefficient for sterically hindered and N-methylated amino acids.[7] |

| HBTU | High | Difficult sequences. | Good reactivity, cost-effective. | Can be less effective than HATU for the most challenging couplings. |

| HATU | Very High | Sterically hindered amino acids, N-methylated amino acids, fragment condensation.[7] | High coupling efficiency, fast reaction rates, reduced racemization.[7] | Higher cost, potential for guanidinylation side reactions if not used correctly.[1] |

Table 2: Performance in Specific Coupling Scenarios

| Scenario | This compound | PyBOP | HBTU | HATU |

| Coupling of N-methylated Amino Acids | Excellent yields, low epimerization.[6] | Less efficient.[6] | Less effective.[10] | Effective.[10] |

| Coupling of Sterically Hindered Amino Acids (e.g., Aib) | Significant yields.[11] | Less efficient. | Significant yields.[11] | Highly effective.[7] |

| Aza-peptide Synthesis (Yield) | 0.5[12] | 0.5[12] | 0.8[12] | Nearly complete conversion.[12] |

| Racemization Potential | Low with short reaction times; can increase with prolonged coupling due to oxazolone (B7731731) formation.[8] | Generally low, but can occur with sensitive amino acids.[5] | Low when used with additives like HOBt. | Generally very low due to rapid kinetics.[7] |

Reaction Mechanisms and Signaling Pathways

The efficacy of these coupling reagents is rooted in their distinct mechanisms of carboxylic acid activation.

This compound Activation Pathway

The mechanism for this compound-mediated coupling is believed to proceed through the formation of a highly reactive acyloxyphosphonium salt.[6] This intermediate is then attacked by the amine to form the desired amide bond. In the absence of an external nucleophile like HOBt, the acyloxyphosphonium intermediate can also lead to the formation of a symmetrical anhydride (B1165640) or an oxazolone, which are also reactive acylating species.[6]

Caption: Proposed reaction mechanism for this compound-mediated amide bond formation.

Comparative Activation Pathways

In contrast, reagents like PyBOP and HBTU typically form an active ester with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). HATU, which contains a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt active ester, contributing to its superior performance in many cases.

Caption: Simplified comparison of activation pathways for PyBOP and HATU.

Experimental Protocols

Detailed and optimized experimental protocols are essential for successful and reproducible peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound for N-Methylated Amino Acids

This protocol is particularly suited for the challenging coupling of N-methylated amino acids.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dichloromethane (B109758) (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.

-

Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating it with 20% piperidine (B6355638) in dimethylformamide (DMF) (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DCM (5x).

-

Amino Acid Solution Preparation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (2 equivalents based on resin substitution) in DCM or DMF.

-

Coupling Reaction:

-

Add the amino acid solution to the deprotected peptide-resin.

-

Add this compound (2 equivalents based on resin substitution) to the reaction vessel.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents based on resin substitution).

-

Mix the reaction mixture for 1 minute at 0 °C, and then allow it to warm to room temperature and continue mixing for 1 hour.[8]

-

-

Monitoring the Reaction: Monitor the completion of the coupling reaction using a suitable test for secondary amines, such as the bromophenol blue test.

-

Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

General Experimental Workflow for Comparative Analysis of Coupling Reagents

To objectively evaluate the performance of different coupling reagents, a standardized experimental workflow is crucial.

Caption: A general experimental workflow for solid-phase peptide synthesis.

Byproducts and Side Reactions

A thorough understanding of potential byproducts is essential for optimizing reaction conditions and purification strategies.

The primary byproduct of this compound-mediated coupling is tris(pyrrolidino)phosphine oxide , which is considered non-carcinogenic and is generally soluble in common organic solvents, facilitating its removal during workup.

Potential side reactions include:

-

Racemization: While phosphonium salts are generally effective at suppressing racemization, prolonged reaction times, especially with this compound, can lead to the formation of oxazolone intermediates, which can increase the risk of epimerization.[8] The choice of base and reaction temperature are also critical factors.

-

Pyrrolidide Formation: Commercial phosphonium salt reagents like this compound can sometimes be contaminated with small amounts of pyrrolidine. This can lead to the formation of unwanted pyrrolidide byproducts, especially in slow coupling reactions.[13]

-

N-carboxyanhydride (NCA) Formation: With Boc-protected amino acids, this compound can sometimes promote the formation of NCAs, which can lead to undesired side reactions.[6]

Conclusion

This compound is a highly effective phosphonium salt coupling reagent with a distinct niche in modern peptide synthesis. Its exceptional performance in the coupling of sterically hindered and, most notably, N-methylated amino acids makes it an invaluable tool for the synthesis of complex and challenging peptides. While reagents like HATU may offer faster kinetics and broader applicability for general difficult couplings, this compound provides a powerful solution for specific synthetic hurdles where other reagents may fall short.

The choice between this compound and other phosphonium or uronium salt reagents should be made on a case-by-case basis, considering the specific amino acid sequence, the potential for side reactions, and cost-effectiveness. For researchers and professionals in drug development, a deep understanding of the reactivity, mechanism, and optimal reaction conditions for each of these reagents is paramount to achieving efficient and successful synthesis of their target molecules.

References

- 1. 肽偶联剂选择指南 [sigmaaldrich.cn]

- 2. benchchem.com [benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. PyBOP - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Coupling N-methylated amino acids using this compound and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. experts.umn.edu [experts.umn.edu]

The Strategic Advantage of PyBOP in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success. Among the arsenal (B13267) of available reagents, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, has established itself as a robust and efficient option for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the benefits of utilizing PyBOP, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in optimizing their peptide synthesis workflows.

Core Advantages of PyBOP

PyBOP, a phosphonium (B103445) salt-based coupling reagent, offers several key advantages that have contributed to its widespread adoption in both academic and industrial laboratories.[1][2]

-

High Coupling Efficiency: PyBOP is known for its rapid and efficient promotion of amide bond formation.[1][3] This leads to higher yields and the successful synthesis of complex or lengthy peptide sequences.

-

Low Racemization: A crucial factor in peptide synthesis is the preservation of stereochemical integrity. PyBOP is recognized for minimizing racemization, the undesirable inversion of stereochemistry at the alpha-carbon of the amino acid, which is particularly important when coupling racemization-prone amino acids like histidine and cysteine.[4][5][6]

-

Safety Profile: PyBOP was developed as a safer alternative to its predecessor, BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). The use of BOP results in the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[2][7] PyBOP chemistry avoids the generation of this hazardous compound.[2][7]

-

Versatility: It is effective for a wide range of standard and challenging coupling reactions, including the synthesis of sterically hindered and N-methylated amino acids.[8][9]

-

Clean Byproducts: The byproducts generated during PyBOP-mediated coupling are generally non-reactive and easily removed during standard washing procedures in SPPS.[10]

Quantitative Data Presentation

The following tables summarize the performance of PyBOP in solid-phase peptide synthesis, offering a comparative perspective with other common coupling reagents.

Table 1: Comparison of Coupling Reagent Efficiency

| Coupling Reagent | General Efficiency | Notes |

| PyBOP | High | Generally efficient for most amino acids.[1] |

| HBTU/TBTU | High | Similar efficiency to PyBOP for standard couplings.[1] |

| HATU/HCTU | Very High | Often employed for difficult couplings, such as sterically hindered amino acids.[1] |

| DIC/HOBt | Good | A cost-effective option, but can be slower and may lead to more side reactions.[1] |

Table 2: Crude Peptide Purity with PyBOP

| Peptide Sequence | Coupling Time | Crude Purity (%) with PyBOP |

| Sequence A | 30 min | 92 |

| Sequence B | 60 min | 88 |

| Sequence C | 120 min | 85 |

Data inferred from comparative studies on fast conventional Fmoc solid-phase peptide synthesis.[7]

Experimental Protocols

A standard protocol for a single coupling cycle using PyBOP in manual Fmoc-SPPS is detailed below.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

PyBOP (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine (B6355638) in DMF

-

Resin (e.g., Rink Amide or Wang resin)

Methodology:

-

Resin Swelling: Place the desired amount of resin in a reaction vessel and add DMF. Allow the resin to swell for at least 30 minutes with gentle agitation.[1] Drain the DMF.[1]

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the swollen resin and agitate for 5 minutes.[1] Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes.[1] Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[1]

-

Amino Acid Activation and Coupling: In a separate vial, dissolve the Fmoc-protected amino acid and PyBOP in DMF.[1] Add DIPEA to this solution and vortex briefly.[1] Immediately add the activated amino acid solution to the deprotected resin.[1] Agitate the reaction mixture at room temperature for 30-120 minutes.[1]

-

Washing: After the coupling is complete, drain the reaction solution.[1] Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[1]

-

Kaiser Test (Optional): To check for the presence of unreacted amino groups, a small sample of the resin can be tested.[1] A positive result (blue color) indicates incomplete coupling.

-

Capping (if necessary): If the Kaiser test is positive, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.[1]

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[1]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, washed, and dried.[1]

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows involved in PyBOP-mediated solid-phase peptide synthesis.

Caption: Mechanism of PyBOP-mediated amide bond formation.

Caption: General workflow of a single Fmoc-SPPS cycle using PyBOP.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]

PyBroP: A Technical Guide to a Powerful Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) has emerged as a highly efficient and versatile coupling reagent in modern organic synthesis, particularly in the challenging field of peptide chemistry. Developed as a safer alternative to the carcinogenic BOP reagent, this compound excels in situations where other reagents falter, most notably in the coupling of sterically hindered and N-methylated amino acids. Its unique reactivity profile, characterized by rapid reaction kinetics and low racemization, has led to its adoption in a wide range of applications beyond standard peptide synthesis, including the formation of depsipeptides and the synthesis of complex heterocyclic systems through phosphonium (B103445) coupling. This technical guide provides an in-depth overview of this compound, from its discovery and mechanism of action to detailed experimental protocols and comparative performance data, serving as a comprehensive resource for researchers seeking to leverage the power of this exceptional reagent.

Introduction: The Genesis of this compound

The development of peptide coupling reagents has been a continuous quest for efficiency, reliability, and safety. The first generation of phosphonium-based reagents, such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), proved highly effective but were marred by the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). This critical drawback spurred the development of safer alternatives.

This compound, or Bromotripyrrolidinophosphonium hexafluorophosphate, was introduced as a solution to this problem.[1][2] By replacing the dimethylamino groups of BOP with pyrrolidino moieties, the formation of HMPA is avoided, without compromising the high reactivity of the phosphonium salt.[1] This innovation positioned this compound as a powerful tool for peptide synthesis, especially for challenging sequences.

Mechanism of Action

The efficacy of this compound lies in its ability to rapidly activate carboxylic acids, rendering them susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the formation of a highly reactive acyloxyphosphonium salt intermediate.[3] This intermediate can then react directly with the amine component to form the desired amide bond.

In the case of peptide synthesis, particularly with sterically hindered or N-methylated amino acids, the reaction pathway is thought to involve the formation of either an oxazolone (B7731731) or a symmetrical anhydride, which are then rapidly aminolyzed.[3] This contrasts with reagents like PyBOP, which form a less reactive benzotriazolyl ester intermediate that is often inefficient in couplings involving hindered amino acids.[3]

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of PyBroP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate, commonly known as PyBroP, is a highly effective coupling reagent frequently employed in peptide synthesis, particularly for hindered and N-methylated amino acids.[1][2] Its efficacy, however, is matched by a set of significant health and safety hazards that demand rigorous adherence to safety protocols. This in-depth technical guide provides comprehensive safety considerations, detailed experimental procedures, and clear data presentation to ensure the safe and effective use of this compound in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | References |

| Synonyms | This compound, Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | [3][4][5] |

| CAS Number | 132705-51-2 | [3][6][7] |

| Molecular Formula | C₁₂H₂₄BrF₆N₃P₂ | [1][4][5] |

| Molecular Weight | 466.18 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >100 °C | [2] |

| Solubility | Not determined in water | [6][7] |

| Stability | Stable under normal conditions. Moisture and light sensitive. | [3][8] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling to avoid exposure.[3]

| Hazard Classification | Category | Hazard Statement | GHS Pictogram | References |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Corrosion | [2][3][6] |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation | Corrosion | [2][3][6] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark | [3][9] |

Experimental Protocols

Standard Peptide Coupling Procedure using this compound

This protocol is a common procedure for coupling N-methyl amino acids.[10][11]

-

Resin Preparation: Remove the N-protecting group from the resin-bound peptide using standard deprotection protocols.[10][11]

-

Resin Suspension: Suspend the deprotected resin in dichloromethane (B109758) (DCM) at a concentration of 10 mL per gram of resin.[10][11]

-

Amino Acid and this compound Addition: In a separate vessel, dissolve 2 equivalents of the protected amino acid in DCM or dimethylformamide (DMF). Add this solution to the resin suspension. Subsequently, add 2 equivalents of this compound to the mixture.[10][11]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.[10][11]

-

Base Addition: Add 6 equivalents of diisopropylethylamine (DIPEA) to the cold mixture.[10][11]

-

Reaction: Stir the reaction mixture for 1 minute at 0 °C, and then continue stirring for 1 hour at room temperature.[10][11]

-

Washing: Filter the resin and wash it thoroughly with DCM to remove excess reagents and byproducts.[10][11]

Note: Equivalents are calculated based on the initial substitution of the resin.

Waste Disposal

All waste materials containing this compound should be treated as hazardous waste.[3]

-

Solid Waste: Collect unreacted this compound and contaminated consumables (e.g., gloves, weighing paper) in a designated, sealed container.[3][9]

-

Liquid Waste: Collect all liquid waste from the reaction and washing steps in a labeled, sealed container.

-

Disposal: Dispose of all hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[3][12]

Safety and Handling

Strict adherence to the following safety measures is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure.[3][13][14]

| PPE Item | Specification | Rationale | References |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 or EN166 standards. | Protects against splashes and dust, preventing severe eye irritation or damage. | [3][6][13] |

| Hand Protection | Disposable nitrile or neoprene gloves. Check for leaks before use. | Prevents skin contact, which can cause severe burns and irritation. | [6][13] |

| Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned and fitting properly. | Protects skin from splashes and spills. | [13] |

| Footwear | Closed-toe, closed-heel shoes that cover the entire foot. | Protects against spills and falling objects. | [13][14] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required. | Prevents inhalation of dust, which can cause respiratory irritation. | [3][12][14] |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[6][7] Avoid dust formation.[3][15] Handle and open containers with care.[6] Wash hands thoroughly after handling.[3][15]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed.[3][6] Recommended storage temperature is between 2-8°C.[1][2] this compound is hygroscopic and sensitive to light; protect from moisture and light.[6][7][8] Store away from incompatible materials such as strong oxidizing agents.[3][6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][6][7][15] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or burns occur, seek medical advice/attention. | [3][6][7][15] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician. | [3][6][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. | [3][6][15] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]

-

Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF).[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[9][15]

-

Environmental Precautions: Do not let the product enter drains.[15]

-

Containment and Cleaning: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[3][9][15]

Visualized Workflows and Relationships

To further aid in the comprehension of safety protocols, the following diagrams illustrate key workflows and logical relationships.

Caption: A step-by-step workflow for a standard peptide coupling reaction using this compound.

Caption: Interrelationship between this compound's hazards and the necessary safety control measures.

Conclusion

This compound is an invaluable tool in the arsenal (B13267) of peptide chemists. However, its utility must be balanced with a profound respect for its hazardous properties. By implementing the comprehensive safety measures, experimental protocols, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Continuous vigilance and a commitment to a strong safety culture are paramount when handling this and other hazardous chemical reagents.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. This compound Novabiochem 132705-51-2 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C12H24BrF6N3P2 | CID 2733179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. aksci.com [aksci.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. chemicalbook.com [chemicalbook.com]

The Solubility Profile of PyBroP: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Solubility Characteristics of the Peptide Coupling Reagent PyBroP (Bromo-tris-pyrrolidino phosphonium (B103445) hexafluorophosphate) in Common Organic Solvents.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. It provides a detailed overview of the solubility of this compound, a widely used phosphonium salt-based coupling reagent in peptide synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring reaction efficiency, and achieving high purity of the final peptide product.

Core Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₄BrF₆N₃P₂ | [1] |

| Molecular Weight | 466.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 138–139 °C | [3] |

| Storage Conditions | 2-8°C, in a cool and dry place | [2] |

Qualitative Solubility of this compound

| Solvent | Common Abbreviation | Solubility | Reference |

| Dichloromethane | DCM / CH₂Cl₂ | Soluble | [3] |

| Chloroform | CHCl₃ | Soluble | [3] |

| N,N-Dimethylformamide | DMF | Soluble | [3] |

| Dimethyl Sulfoxide | DMSO | Soluble | [3] |

| N-Methyl-2-pyrrolidone | NMP | Soluble | [3] |

| Acetone | - | Soluble | [3] |

| Water | H₂O | Moderately Soluble | [5] |

The hexafluorophosphate (B91526) anion contributes to the stability of the compound and its solubility in polar solvents.[6]

Experimental Protocol for Determining Quantitative Solubility

For researchers requiring precise quantitative solubility data for their specific applications, the following generalized experimental protocol, based on the equilibrium shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent.

-

Analyze the diluted solution using a calibrated HPLC method to determine the concentration of this compound. A pre-established calibration curve with standard solutions of known this compound concentrations is essential for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility based on the determined concentration and the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for determining the quantitative solubility of this compound.

Caption: Standard workflow for solid-phase peptide synthesis using this compound.

Conclusion

This compound is a highly effective peptide coupling reagent with favorable solubility in a variety of organic solvents commonly used in synthetic chemistry. This guide provides a summary of its known solubility characteristics and a detailed protocol for researchers to determine quantitative solubility in their specific solvent systems. The visualized workflows offer a clear and concise representation of the experimental processes involving this compound, aiding in the planning and execution of peptide synthesis protocols.

References

Unlocking Peptide Synthesis and Beyond: A Technical Guide to CAS 132705-51-2 (PyBroP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 132705-51-2 identifies Bromotripyrrolidinophosphonium hexafluorophosphate, a highly efficient phosphonium (B103445) salt-based coupling reagent commonly known by its trivial name, PyBroP.[1][2] This powerful reagent has carved a significant niche in the field of organic synthesis, particularly in the demanding realm of peptide chemistry. Its ability to facilitate the formation of amide bonds with high efficiency and minimal side reactions has made it an invaluable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of this compound's applications, supported by quantitative data, detailed experimental protocols, and visual representations of its reaction mechanism and experimental workflows.

This compound is particularly valued for its efficacy in coupling sterically hindered and N-methylated amino acids, which often pose significant challenges for other coupling reagents.[3][4] It serves as a superior alternative to older reagents like BOP, notably avoiding the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[3][4] Beyond peptide synthesis, this compound finds utility in the synthesis of complex organic molecules, including pharmaceuticals and peptidomimetics.[5]

Core Applications and Performance

The primary application of this compound lies in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation. Its performance is often benchmarked against other common coupling reagents.

Quantitative Performance Data

The selection of a coupling reagent is critical and can significantly influence the yield and purity of the final product. The following tables summarize comparative data for this compound and other commonly used reagents.

Table 1: Comparison of Crude Purity in the Synthesis of Acyl Carrier Protein (65-74) Fragment

| Coupling Reagent | Coupling Time | Crude Purity (%) |

| PyBOP | 2 x 1 min | 48.11 |

| HATU | 2 x 1 min | 83.63 |

| HCTU | 2 x 1 min | 79.86 |

| PyBOP | 2 x 20 min | 70.27 |

| HATU | 2 x 20 min | 79.91 |

| HCTU | 2 x 20 min | 80.52 |

| Data sourced from a comparative study on coupling reagents.[1] |

Table 2: Comparison of Coupling Efficiency in Peptide-Oligonucleotide Conjugation

| Coupling Reagent | Synthesis Phase | Reaction Yield (%) |

| This compound | Solid-Phase | Low |

| HBTU | Solid-Phase | Low |

| EDC | Solid-Phase | 24 |

| This compound | Solution-Phase | Low |

| HBTU | Solution-Phase | Low |

| EDC | Solution-Phase | 95 |

| Data from a study on peptide-oligonucleotide conjugate synthesis.[6] |

Table 3: Yield Comparison in the Synthesis of Specific Dipeptides

| Dipeptide | Coupling Reagent | Yield (%) |

| Boc-Pro-MeVal-OMe | This compound | 70-85 |

| Cbz-Val-MeVal-OMe | This compound | 70-85 |

| Boc-Pro-MeVal-OMe | PyBOP | 11-26 |

| Cbz-Val-MeVal-OMe | PyBOP | 11-26 |

| Data highlighting the superior performance of this compound for N-methylated amino acids.[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the application of this compound in peptide synthesis.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a manual Fmoc-based SPPS on a 0.1 mmol scale.[7]

1. Resin Swelling:

-

Place 0.1 mmol of Fmoc-Rink Amide resin in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

-

Drain and add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and this compound (0.4 mmol, 4 eq.) in 1.5 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times) and DCM (3 times).

5. Cycle Repetition:

-

Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Final Cleavage:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry.

-

Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.

Protocol 2: Coupling of N-Methylated Amino Acids

This protocol is specifically for the challenging coupling of N-methylated amino acids.

1. Deprotection:

-

Perform Fmoc deprotection of the resin-bound peptide as described in Protocol 1, Step 2.

2. Activation and Coupling:

-

Dissolve the Fmoc-N-methyl-amino acid (2 eq.) and this compound (2 eq.) in DMF.

-

Add DIPEA (4 eq.) to the solution.

-

Add the activation mixture to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

3. Washing:

-

Wash the resin as described in Protocol 1, Step 4.

Reaction Mechanism and Workflow

Understanding the underlying mechanism of this compound-mediated coupling is essential for optimizing reaction conditions and troubleshooting.

This compound Activation and Amide Bond Formation

The reaction proceeds through the activation of a carboxylic acid by this compound, forming a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of tris(pyrrolidino)phosphine oxide as a byproduct.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. Prostate tumor specific peptide-peptoid hybrid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

PyBroP Protocol for N-Methylated Amino Acid Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide chains is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability. However, the coupling of these sterically hindered residues presents a significant synthetic challenge, often leading to low yields and epimerization with standard coupling reagents. PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) has emerged as a highly effective phosphonium (B103445) salt-based coupling reagent, demonstrating superior performance in facilitating the formation of amide bonds involving N-methylated amino acids.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in the synthesis of peptides containing N-methylated amino acids.

Data Presentation: Performance of this compound in N-Methylated Couplings

The selection of an appropriate coupling reagent is crucial for the successful synthesis of peptides containing N-methylated amino acids. The following tables summarize the performance of this compound in comparison to other commonly used coupling reagents. While comprehensive quantitative data for direct comparison across a wide range of N-methylated amino acids is distributed across various studies, the following information provides a clear indication of this compound's efficacy.

Table 1: Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation

| Coupling Reagent | Potency for N-Methylated Couplings | Key Characteristics |

| This compound | Highly Effective | A bromophosphonium reagent specifically developed for challenging couplings, including N-methylated and other sterically hindered amino acids.[2][3] |

| HATU | Highly Effective | An aminium-based reagent known for high coupling efficiency and reduced racemization, often a reagent of choice for difficult couplings.[4] |

| PyAOP | Highly Effective | A phosphonium-based reagent, very effective for sterically hindered couplings. |

| PyBOP/HOAt | Highly Effective | The addition of HOAt enhances the coupling efficiency of PyBOP for hindered systems.[5][6] |

| BOP-Cl | Effective | Can be useful for couplings of N-methylated amino acids. |

| HBTU, HCTU | Less Effective | Often result in low yields and incomplete couplings for N-methylated residues.[4] |

| PyBOP | Less Effective | The benzotriazolyl ester intermediate formed with PyBOP is poorly reactive with N-methylated amino esters.[1] |

Table 2: Quantitative Data on Coupling Yields for Hindered Couplings

| Coupling System | Reagent | Yield |

| Boc-Phe-(NMe)Aib-Phe-OBzl | This compound | Significant Yield [3] |

| Boc-Phe-(NMe)Aib-Phe-OBzl | HBTU | Significant Yield[3] |

| Boc-Phe-(NMe)Aib-Phe-OBzl | Pivaloyl mixed anhydride | < 10%[3] |

| Boc-Phe-(NMe)Aib-Phe-OBzl | Pentafluorophenyl ester | < 10%[3] |

| Boc-Phe-(NMe)Aib-Phe-OBzl | Acyl fluoride | < 10%[3] |

It is consistently reported that this compound provides excellent peptide yields with minimal epimerization for N-methylated amino acid couplings.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-Methylated Amino Acid using this compound

This protocol outlines the manual procedure for the incorporation of an N-methylated amino acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid

-

Fmoc-protected N-methylated amino acid

-

Rink Amide resin (or other suitable solid support)

-

This compound (Bromotripyrrolidinophosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Bromophenol Blue monitoring solution (0.5% in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

-

-

Coupling of the N-Methylated Amino Acid:

-

In a separate vial, dissolve the Fmoc-protected N-methylated amino acid (2 equivalents relative to resin loading) and this compound (2 equivalents) in DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add DIPEA (6 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads.

-

Wash the beads with DMF and then DCM.

-

Add a few drops of the Bromophenol Blue solution.

-